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Cat. No.: B036270 Get Quote

Welcome to our technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to address high background noise in experiments utilizing TAPS

([tris(hydroxymethyl)methylamino]propanesulfonic acid) buffer.

Frequently Asked Questions (FAQs)
Q1: What is TAPS buffer and what are its common applications?

A1: TAPS is a zwitterionic biological buffer with a pKa of 8.44, making it effective for

maintaining a stable pH in the range of 7.7 to 9.1. It is commonly used in various biochemical

and molecular biology applications, including:

Capillary electrophoresis for the separation of DNA and dyes.[1]

Enzyme kinetics assays.

Protein-protein interaction studies.

Component of in vitro diagnostic kits.

Q2: What are the primary causes of high background noise in experiments?
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A2: High background noise can originate from several sources, many of which are not specific

to the buffer used. General causes include:

Contaminated Reagents: Impurities in buffers, enzymes, antibodies, or other reagents can

lead to non-specific signals.

Suboptimal Assay Conditions: Incorrect incubation times, temperatures, or concentrations of

assay components can increase background.

Non-specific Binding: Antibodies or other detection molecules may bind to unintended

targets or surfaces.

Instrument Settings: Improperly configured plate readers or electrophoresis detectors can

contribute to noise.

Autofluorescence: Some biological molecules and compounds can fluoresce naturally,

creating a high background in fluorescence-based assays.[2]

Q3: Can TAPS buffer itself contribute to high background noise?

A3: While TAPS is a reliable buffer, certain properties can contribute to high background under

specific conditions:

Divalent Cation Chelation: TAPS is known to bind divalent cations such as cobalt (Co²⁺) and

nickel (Ni²⁺)[3]. If your sample or reagents contain trace amounts of these or other metal

ions, TAPS can interact with them, potentially leading to altered enzyme activity or

interference in certain assay formats.

Buffer Impurities: Low-purity TAPS can contain contaminants that may interfere with the

experimental reaction or detection method, leading to an elevated background signal.

Troubleshooting Guides
Issue 1: High Background in Fluorescence-Based
Kinase Assays
Symptoms:
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High fluorescence signal in "no enzyme" or "no substrate" control wells.

Low signal-to-noise ratio, making it difficult to distinguish true signal from background.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale

TAPS Buffer Purity

Use high-purity, "BioXtra" or

"BioPerformance Certified"

grade TAPS buffer.

Lower-grade buffers may

contain fluorescent impurities

or metal ion contaminants that

interfere with the assay.

Divalent Cation Contamination

Add a chelating agent like

EDTA to your reaction mixture

(if compatible with your

enzyme). Alternatively, pre-

treat your reagents with a

chelating resin.

TAPS can interact with

contaminating divalent cations.

A stronger chelator can

sequester these ions,

preventing interference.

Interaction with Fluorescent

Dyes

Test for direct interactions

between TAPS and your

specific fluorescent dye by

measuring the fluorescence of

the dye in the TAPS buffer

alone.

Although uncommon, some

buffer components can cause

quenching or enhancement of

fluorescence signals from

certain dyes.[4]

Non-specific Binding of

Reagents

Increase the number and

stringency of wash steps.

Optimize the concentration of

the blocking agent (e.g., BSA).

This helps to remove unbound

detection reagents that

contribute to background

fluorescence.[5]

Suboptimal Reagent

Concentrations

Titrate the concentrations of

your enzyme, substrate, and

detection reagents to find the

optimal balance between

signal and background.

Using excessive

concentrations of detection

reagents can lead to increased

non-specific binding and

higher background.
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Issue 2: High Background Noise in DNA Capillary
Electrophoresis
Symptoms:

Noisy baseline in the electropherogram.

Difficulty in distinguishing true peaks from background noise.

Poor signal-to-noise ratio.[6]

Possible Causes and Solutions:
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Possible Cause Troubleshooting Step Rationale

Impure TAPS Buffer

Use a high-purity grade of

TAPS specifically designated

for molecular biology

applications.

Impurities in the buffer can

interfere with the

electrophoretic separation and

detection of DNA fragments.

Contaminated Water or

Reagents

Prepare all buffers and

solutions with nuclease-free,

ultrapure water (18 MΩ·cm).

Ensure all other reagents are

of high purity.

Contaminants in the water or

other reagents can introduce

interfering substances that

contribute to a noisy baseline.

Incorrect Buffer Concentration

Double-check the

concentration of your TAPS

running buffer.

An incorrect buffer

concentration can affect the

ionic strength and pH, leading

to poor separation and

increased background.

Sample Contamination

Ensure that DNA samples are

free from contaminants such

as salts, proteins, and residual

PCR primers.

Contaminants in the sample

can interfere with electrokinetic

injection and detection,

causing a noisy signal.[7]

Capillary Issues
If the issue persists, consider

replacing the capillary array.

Old or damaged capillaries can

lead to inconsistent migration

and increased background

noise.[8]

Quantitative Data Summary
A key metric for assessing background noise is the Signal-to-Noise Ratio (SNR or S/N). A

higher SNR indicates a clearer signal relative to the background. While the acceptable SNR

can vary depending on the assay and instrumentation, the following table provides general

guidelines.
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Metric Description Acceptable Range Notes

Signal-to-Noise Ratio

(SNR or S/N)

The ratio of the mean

signal intensity to the

standard deviation of

the background noise.

> 3:1 is often

considered the limit of

detection. > 10:1 is

generally desired for

robust assays.

A low SNR can make

it difficult to reliably

detect true signals.[9]

Signal-to-Background

Ratio (S/B)

The ratio of the mean

signal intensity to the

mean background

intensity.

> 2 is generally

considered a good

starting point for many

assays.

While a high S/B is

desirable, a high

background with high

variability (low SNR)

can still make results

unreliable.[9]

Z'-factor

A statistical measure

of assay quality that

takes into account

both signal and

background variability.

> 0.5 indicates an

excellent assay. 0 to

0.5 is acceptable. < 0

suggests the assay is

not reliable.

This metric is

particularly useful for

high-throughput

screening.[9]

Experimental Protocols
Protocol: Fluorescence-Based Protein Kinase Assay
This protocol is a representative example for a generic fluorescence-based kinase assay and

may require optimization for specific enzymes and substrates.

1. Reagent Preparation:

TAPS Kinase Buffer (10X): 500 mM TAPS-HCl (pH 8.5), 100 mM MgCl₂, 10 mM DTT. Use

high-purity reagents and ultrapure water.

ATP Solution: 10 mM ATP in ultrapure water.

Kinase Solution: Prepare a stock solution of the kinase in an appropriate storage buffer.

Substrate Solution: Prepare a stock solution of the fluorescently labeled peptide substrate in

ultrapure water or a suitable solvent.
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Stop Solution: 100 mM EDTA in ultrapure water.

2. Assay Procedure:

Prepare a master mix of the kinase reaction components (excluding ATP) in TAPS Kinase

Buffer (diluted to 1X). This should include the kinase and the fluorescent substrate at their

final desired concentrations.

Dispense the master mix into the wells of a microplate.

Include appropriate controls:

No Enzyme Control: Master mix without the kinase.

No Substrate Control: Master mix without the substrate.

Buffer Blank: TAPS Kinase Buffer only.

Initiate the kinase reaction by adding ATP to all wells to the final desired concentration.

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined

time (e.g., 60 minutes).

Stop the reaction by adding the Stop Solution to all wells.

Read the fluorescence intensity on a plate reader using the appropriate excitation and

emission wavelengths for your fluorescent substrate.

3. Data Analysis:

Subtract the average fluorescence of the Buffer Blank from all other readings.

Calculate the net fluorescence signal by subtracting the "No Enzyme Control" from the

sample wells.

Determine the signal-to-noise ratio.
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Caption: High-Throughput Screening (HTS) workflow for a kinase inhibitor assay.
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Caption: Simplified antioxidant defense pathway involving key enzymes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact
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